D-Ribulose 5-phosphate

Enzyme kinetics Substrate specificity Microbial metabolism

D-Ribulose 5-phosphate (Ru5P, CAS 4151-19-3) is a ketopentose phosphate and the primary product of the oxidative phase of the pentose phosphate pathway (PPP), as well as a key intermediate in the Calvin cycle of photosynthetic carbon fixation. This metabolite exists in a reversible, near-equilibrium relationship with its stereoisomer D-xylulose 5-phosphate (Xu5P) via the action of D-ribulose-5-phosphate 3-epimerase (RPE, EC 5.1.3.1), with an established equilibrium ratio of approximately 1.5 (Xu5P/Ru5P) in vitro , and is also interconverted with D-ribose 5-phosphate (R5P) by ribose-5-phosphate isomerase (RPI, EC 5.3.1.6).

Molecular Formula C5H11O8P
Molecular Weight 230.11 g/mol
CAS No. 4151-19-3
Cat. No. B1197502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribulose 5-phosphate
CAS4151-19-3
Synonymsibulose 5-phosphate
ribulose 5-phosphate, (D)-isomer
ribulose 5-phosphate, (L)-isome
Molecular FormulaC5H11O8P
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)CO)O)O)OP(=O)(O)O
InChIInChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m1/s1
InChIKeyFNZLKVNUWIIPSJ-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribulose 5-Phosphate (CAS 4151-19-3): Sourcing and Baseline Characterization for Pentose Phosphate Pathway Research


D-Ribulose 5-phosphate (Ru5P, CAS 4151-19-3) is a ketopentose phosphate and the primary product of the oxidative phase of the pentose phosphate pathway (PPP), as well as a key intermediate in the Calvin cycle of photosynthetic carbon fixation [1]. This metabolite exists in a reversible, near-equilibrium relationship with its stereoisomer D-xylulose 5-phosphate (Xu5P) via the action of D-ribulose-5-phosphate 3-epimerase (RPE, EC 5.1.3.1), with an established equilibrium ratio of approximately 1.5 (Xu5P/Ru5P) in vitro [2], and is also interconverted with D-ribose 5-phosphate (R5P) by ribose-5-phosphate isomerase (RPI, EC 5.3.1.6) [3]. As a central metabolic node, Ru5P serves as a substrate for multiple downstream enzymes, including phosphoribulokinase (PRK, EC 2.7.1.19) in the Calvin cycle and phosphoketolase in certain microbial pathways, making its availability as a high-purity analytical standard critical for enzymology, metabolic flux analysis, and metabolic engineering studies [4].

Why D-Ribulose 5-Phosphate Cannot Be Replaced by Ribose 5-Phosphate or Xylulose 5-Phosphate in Quantitative Assays


Despite their metabolic interconversion in vivo, the three pentose phosphates of the non-oxidative PPP—D-ribulose 5-phosphate, D-xylulose 5-phosphate, and D-ribose 5-phosphate—exhibit fundamentally distinct enzyme substrate specificities, chromatographic behaviors, and thermodynamic equilibria that preclude interchangeable use in quantitative biochemical assays. The epimerase equilibrium strongly favors Xu5P over Ru5P (ratio ~1.5) [1], meaning that Ru5P cannot be reliably generated in situ from Xu5P without careful calibration, while RPI-catalyzed interconversion with R5P is subject to organism-dependent kinetic constraints [2]. Furthermore, as demonstrated by the divergent K(m) values across ketopentose substrates for enzymes such as E. coli ribulokinase (0.39 mM for D-ribulose versus 16 mM for D-xylulose, a 41-fold difference) [3], substituting a related analog will produce quantitatively invalid kinetic data. For applications requiring precise quantification—including metabolic flux analysis by 13C tracing, enzyme kinetic characterization, and stable isotope dilution mass spectrometry—only the authentic D-ribulose 5-phosphate compound provides the requisite molecular identity and substrate specificity [4].

Quantitative Differentiation of D-Ribulose 5-Phosphate: Comparative Evidence Against Analogs


E. coli Ribulokinase Substrate Discrimination: D-Ribulose vs. D-Xylulose 5-Phosphate Affinity

D-Ribulose 5-phosphate exhibits a 41-fold higher apparent binding affinity for E. coli ribulokinase compared to its stereoisomer D-xylulose 5-phosphate, as quantified by the K(m) values of 0.39 mM versus 16 mM, respectively, while maintaining nearly identical catalytic turnover (k(cat)) across all four 2-ketopentoses [1]. This differential affinity dictates the phosphorylation rate in L-arabinose catabolic pathways and demonstrates that Ru5P is the kinetically preferred ketopentose substrate for this kinase, whereas D-xylulose 5-phosphate is a poor substrate under physiological concentrations.

Enzyme kinetics Substrate specificity Microbial metabolism L-arabinose catabolism

Phosphoribulokinase (PRK) Affinity: Organism-Dependent K(m) Values for D-Ribulose 5-Phosphate

D-Ribulose 5-phosphate serves as the exclusive substrate for phosphoribulokinase (PRK, EC 2.7.1.19), which produces D-ribulose 1,5-bisphosphate (RuBP) for CO₂ fixation. The K(m) values for Ru5P vary substantially across source organisms: 0.1 mM for Cereibacter sphaeroides PRK [1], 0.27 mM for Synechococcus PCC7942 PRK [2], and 0.05–0.08 mM for wheat leaf PRK [3]. This organism-dependent affinity profile highlights that Ru5P recognition by PRK is conserved but quantitatively distinct across species, a property not shared by other pentose phosphates which are not substrates for PRK.

Calvin cycle Photosynthesis Carbon fixation Enzyme kinetics Phosphoribulokinase

D-Ribulose 5-Phosphate 3-Epimerase Catalytic Efficiency: Wild-Type vs. Active-Site Mutant Comparison

The catalytic aspartate residue Asp186 of spinach D-ribulose 5-phosphate 3-epimerase is essential for activity. Wild-type enzyme exhibits a k(cat) of 7.1 × 10³ s⁻¹ with D-ribulose 5-phosphate. Mutation to alanine (D186A) reduces k(cat) by >2 × 10⁷-fold to 3.3 × 10⁻⁴ s⁻¹ (<0.1% of wild-type) and increases K(m) 10-fold, while conservative substitutions (D186N, D186E) produce intermediate impairments with k(cat) reduced to 0.13 s⁻¹ and 1.1 s⁻¹, respectively, though K(m) remains unaltered in these mutants [1]. This mutational analysis demonstrates that the β-carboxyl group of Asp186 facilitates catalysis by >10⁷-fold specifically for Ru5P.

Enzyme mechanism Site-directed mutagenesis Structural biology Epimerase catalysis

CDP-Ribitol Synthase Substrate Discrimination: 650-Fold Kinetic Preference for Reduced Product over D-Ribulose 5-Phosphate

The bifunctional CDP-ribitol synthase from Haemophilus influenzae catalyzes sequential reduction and cytidylyl transfer reactions. Steady-state kinetic measurements reveal a 650-fold kinetic preference for cytidylyl transfer to D-ribitol 5-phosphate (the reduced product) over D-ribulose 5-phosphate (the initial substrate) [1]. This strong discrimination ensures that the cytidylyltransferase domain does not act prematurely on Ru5P, preventing metabolic dead-end product formation. The enzyme first reduces Ru5P via its N-terminal reductase domain, after which the intermediate D-ribitol 5-phosphate is released and freely diffuses before undergoing cytidylyl transfer at the C-terminal domain.

Bifunctional enzyme Polysaccharide capsule biosynthesis Nucleotide sugar metabolism Haemophilus influenzae

Pentose Phosphate Isomer Chromatographic Separation: Differential Boronate Affinity for D-Ribulose vs. D-Xylulose 5-Phosphate

D-Ribulose 5-phosphate and D-xylulose 5-phosphate exhibit distinct binding behaviors on dihydroxyboryl-substituted cellulose columns under varying elution conditions. Xylulose 5-phosphate binds to the column in the presence of hydrazine alone, whereas ribulose 5-phosphate requires both hydrazine and ethanol for strong retention [1]. This differential boronate affinity provides a chromatographic basis for separating these stereoisomers, a property exploited in mixed-mode HILIC/SAX and HILIC BEH Amide column methods for LC-MS/MS analysis of pentose phosphate pathway intermediates [2].

Analytical chemistry Chromatography Metabolite separation Boronate affinity

In Vivo Tissue Metabolite Ratios: Liver Ribulose 5-Phosphate vs. Xylulose 5-Phosphate Quantification

In rat liver tissue, the absolute concentrations of ribulose 5-phosphate and xylulose 5-phosphate vary dynamically with nutritional state, but their ratio remains within the expected equilibrium range for the RPE-catalyzed reaction (Keq ≈ 1.5–1.82). Under starved conditions, Ru5P = 3.4 ± 0.3 nmol/g and Xu5P = 3.8 ± 0.3 nmol/g (ratio = 1.12 ± 0.07). In ad libitum fed animals, Ru5P = 5.8 ± 0.2 nmol/g and Xu5P = 8.6 ± 0.3 nmol/g (ratio = 1.48 ± 0.04). In low-fat meal fed animals, Ru5P = 37.1 ± 5.3 nmol/g and Xu5P = 66.3 ± 8.3 nmol/g (ratio = 1.78 ± 0.03) [1]. The >10-fold change in absolute metabolite levels across dietary states is accompanied by a shift in the Xu5P/Ru5P ratio from 1.12 to 1.78, confirming that the RPE reaction operates near equilibrium in vivo despite large flux changes.

Metabolomics Tissue metabolite quantification Pentose phosphate pathway Nutritional biochemistry

Validated Research and Industrial Applications of D-Ribulose 5-Phosphate Based on Comparative Evidence


Enzyme Kinetic Characterization and Inhibitor Screening for Ribulokinase and Phosphoribulokinase

D-Ribulose 5-phosphate is the authentic substrate for characterizing ribulokinase (EC 2.7.1.15) and phosphoribulokinase (PRK, EC 2.7.1.19) activities. For E. coli ribulokinase, the K(m) of 0.39 mM for Ru5P provides the reference value for establishing saturating assay conditions, whereas the 41-fold higher K(m) for D-xylulose 5-phosphate (16 mM) makes Xu5P unsuitable for kinetic studies [1]. Similarly, PRK accepts Ru5P exclusively with organism-specific K(m) values ranging from 0.05 to 0.27 mM [2]. Procurement of Ru5P is essential for accurate k(cat)/K(m) determination, inhibitor screening, and mechanistic enzymology of these kinases.

Metabolic Flux Analysis and 13C Tracer Studies of the Pentose Phosphate Pathway

Accurate quantification of Ru5P in cellular extracts is essential for constraint-based metabolic flux analysis and 13C-metabolic flux analysis (13C-MFA) of the PPP. As shown in yeast metabolomics validation studies, Ru5P is one of the core metabolites measured to establish flux correlations with R² > 0.9 between calculated and measured fluxes [3]. The distinct chromatographic behavior of Ru5P compared to Xu5P and R5P on HILIC/SAX and HILIC BEH Amide columns [4] mandates the use of authentic Ru5P standard for peak identification and calibration in LC-MS/MS methods. Additionally, the tissue reference values in rat liver (3.4–37.1 nmol/g depending on nutritional state) [5] provide baseline concentrations for validating extraction efficiency and method linearity.

Calvin Cycle Reconstitution and Photosynthetic Carbon Fixation Studies

D-Ribulose 5-phosphate is the obligate substrate for phosphoribulokinase (PRK), which produces ribulose 1,5-bisphosphate (RuBP)—the CO₂ acceptor in the Calvin-Benson cycle. Reconstitution of the Calvin cycle in vitro requires Ru5P as the starting substrate for the PRK step, with K(m) values between 0.05 and 0.27 mM depending on the source organism [2]. No other pentose phosphate can substitute, as PRK is specific for Ru5P. This scenario applies to synthetic biology efforts in engineering CO₂ fixation pathways, including the construction of Ru5P shunts to the MEP pathway for enhanced terpenoid production in cyanobacteria [6].

D-Ribulose 5-Phosphate 3-Epimerase (RPE) Activity Assays and Mutational Analysis

Authentic D-ribulose 5-phosphate is required for assaying RPE (EC 5.1.3.1) activity, either by direct measurement of Xu5P production or via coupled assays with phosphoriboisomerase and phosphoketolase. The wild-type spinach RPE kinetic parameters (k(cat) = 7.1 × 10³ s⁻¹, K(m) baseline) [7] serve as reference values for validating enzyme preparations. The Xu5P/Ru5P equilibrium ratio of 1.5 [8] enables calculation of reaction directionality in both forward (Ru5P → Xu5P) and reverse (Xu5P → Ru5P) assay configurations. This application is critical for characterizing RPE variants in structure-function studies and for diagnosing inborn errors of pentose phosphate metabolism.

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